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Introduction
Centromere Protein B (CENP-B) is a crucial protein involved in the structure and function of

centromeres, the specialized regions of chromosomes essential for proper segregation during

cell division.[1] It binds specifically to a 17-bp sequence known as the CENP-B box within the

alpha-satellite DNA of centromeres.[2][3] CENP-B plays a significant role in organizing

centromeric chromatin and ensuring genomic stability.[4][5] Studies have shown that CENP-B

is involved in the recruitment of other key centromere proteins, such as CENP-C, and

contributes to the maintenance of centromeric integrity.[6][7] Dysregulation of CENP-B has

been implicated in various diseases, including cancer, making it a protein of interest for

therapeutic development.[1]

Knockdown studies using techniques like RNA interference (RNAi) are vital for elucidating the

function of proteins like CENP-B. A time-course analysis following transfection with small

interfering RNA (siRNA) allows researchers to observe the dynamic effects of protein depletion

on cellular processes. This document provides detailed protocols for performing a time-course

analysis of CENP-B knockdown, including methodologies for assessing changes in mRNA and

protein levels, as well as downstream effects on cell cycle progression and apoptosis.
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The overall workflow for the time-course analysis of CENPB knockdown involves several key

stages, from initial cell culture and siRNA transfection to the collection of samples at various

time points for downstream molecular and cellular assays.
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Caption: Experimental workflow for time-course analysis of CENPB knockdown.
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Experimental Protocols
Protocol 1: siRNA Transfection of HeLa Cells
This protocol describes the forward transfection of siRNA into HeLa cells using a lipid-based

transfection reagent. HeLa cells are a common model for studying centromere function.

Materials:

HeLa cells (ATCC, Cat. No. CCL-2)

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Opti-MEM® I Reduced Serum Medium[8]

siRNA targeting CENPB and a non-targeting control siRNA (e.g., Luciferase siRNA)

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[9]

6-well tissue culture plates

Procedure:

Cell Seeding: One day before transfection, seed HeLa cells in 6-well plates at a density of

1.5 x 10^5 cells per well in 2 ml of complete growth medium (DMEM + 10% FBS) without

antibiotics. This should result in 30-50% confluency at the time of transfection.[9]

siRNA Preparation: For each well to be transfected, dilute 30 pmol of siRNA into 125 µl of

Opti-MEM® I medium. Mix gently.

Transfection Reagent Preparation: In a separate tube, dilute 5 µl of Lipofectamine™

RNAiMAX into 125 µl of Opti-MEM® I medium. Mix gently and incubate for 5 minutes at

room temperature.[9]

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix

gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-

lipid complexes.[9]
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Transfection: Add the 250 µl of siRNA-lipid complexes drop-wise to the corresponding well

containing the cells. Gently rock the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator. The cells are now ready for time-

course analysis. Gene silencing is typically measured 24-72 hours post-transfection.[10][11]

Protocol 2: Time-Course Sample Collection
Harvest cells at designated time points (e.g., 0, 24, 48, 72, and 96 hours) post-transfection for

downstream analysis. The 0-hour time point represents the baseline before knockdown effects

are significant.

Procedure:

At each time point, aspirate the culture medium from the wells.

Wash the cells once with 1 ml of ice-cold Phosphate-Buffered Saline (PBS).

For RNA and protein analysis, add the appropriate lysis buffer directly to the well (see

Protocols 3 & 4).

For flow cytometry, detach the cells using Trypsin-EDTA, neutralize with complete medium,

and collect the cell suspension.

Centrifuge the cell suspension, discard the supernatant, and proceed with staining protocols

(see Protocols 5 & 6).

Protocol 3: RT-qPCR for CENPB mRNA Analysis
This protocol is for quantifying the level of CENPB mRNA knockdown over time.

Materials:

RNA extraction kit (e.g., RNeasy Mini Kit)

cDNA synthesis kit

SYBR Green qPCR Master Mix
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RT-qPCR primers for human CENPB and a housekeeping gene (e.g., GAPDH)[12][13]

hGAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

hGAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

hCENPB Forward: (Primer sequences should be designed or obtained from a reliable

source)

hCENPB Reverse: (Primer sequences should be designed or obtained from a reliable

source)

Procedure:

RNA Extraction: Extract total RNA from the cell lysates collected at each time point according

to the manufacturer's protocol.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each

sample, mix cDNA, forward and reverse primers for either CENPB or GAPDH, and SYBR

Green Master Mix.

qPCR Run: Perform the qPCR on a real-time PCR system.

Data Analysis: Calculate the relative expression of CENPB mRNA normalized to GAPDH

using the ΔΔCt method.

Protocol 4: Western Blotting for CENPB Protein Analysis
This protocol is for determining the extent of CENPB protein depletion over time.

Materials:

RIPA Lysis Buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.mdpi.com/2227-9059/11/4/1079
https://geneglobe.qiagen.com/us/product-groups/rt2-qpcr-primer-assays/PPH00150F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies: anti-CENPB and anti-GAPDH (or β-actin) as a loading control

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Protein Lysis: Lyse the cells from each time point with RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel and

separate the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

Antibody Incubation: Incubate the membrane with the primary anti-CENPB antibody

overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Re-probing: Strip the membrane and re-probe with an anti-GAPDH antibody to confirm equal

loading.

Densitometry: Quantify the band intensities to determine the relative levels of CENPB

protein.

Protocol 5: Cell Cycle Analysis by Flow Cytometry
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Depletion of centromere proteins can lead to defects in chromosome segregation and cell cycle

arrest.[14][15][16]

Materials:

PBS

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution with RNase A

Procedure:

Cell Collection: Harvest approximately 1 x 10^6 cells from each time point.

Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol drop-wise

while vortexing. Incubate at 4°C for at least 2 hours or overnight.[14]

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in

PI/RNase A staining solution.[14]

Incubation: Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of

cells in G1, S, and G2/M phases of the cell cycle.

Protocol 6: Apoptosis Assay (Caspase-3/7 Activity)
Disruption of centromere function can induce apoptosis.[17] This protocol measures the activity

of key executioner caspases.

Materials:

Caspase-Glo® 3/7 Assay Kit

White-walled 96-well plates

Luminometer
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Procedure:

Cell Seeding: Seed cells in a white-walled 96-well plate and transfect as described in

Protocol 1 (scaled down).

Assay: At each time point (e.g., 24, 48, 72 hours), add the Caspase-Glo® 3/7 Reagent

directly to the wells.[17]

Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

Measurement: Measure the luminescence using a luminometer. The luminescent signal is

proportional to the amount of caspase activity.

Data Presentation
The following tables present hypothetical, yet expected, quantitative results from a time-course

analysis of CENPB knockdown in HeLa cells.

Table 1: Relative CENPB mRNA Expression Post-Transfection

Time (Hours) Treatment

Relative CENPB
mRNA Level
(Normalized to 0h
Control)

Standard Deviation

0 siControl 1.00 0.08

24 siControl 0.98 0.09

24 siCENPB 0.25 0.04

48 siControl 1.02 0.11

48 siCENPB 0.15 0.03

72 siControl 0.97 0.10

72 siCENPB 0.18 0.05

96 siControl 1.01 0.09
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| 96 | siCENPB | 0.28 | 0.06 |

Table 2: Relative CENPB Protein Expression Post-Transfection

Time (Hours) Treatment

Relative CENPB
Protein Level
(Normalized to 0h
Control)

Standard Deviation

0 siControl 1.00 0.05

24 siControl 0.99 0.06

24 siCENPB 0.65 0.08

48 siControl 1.01 0.07

48 siCENPB 0.28 0.05

72 siControl 0.98 0.06

72 siCENPB 0.12 0.03

96 siControl 0.99 0.08

| 96 | siCENPB | 0.15 | 0.04 |

Table 3: Cell Cycle Distribution Following CENPB Knockdown

Time (Hours) Treatment % G1 Phase % S Phase % G2/M Phase

48 siControl 55.2 30.1 14.7

48 siCENPB 54.8 25.5 19.7

72 siControl 56.1 29.5 14.4

72 siCENPB 48.3 20.1 31.6

96 siControl 55.8 30.5 13.7

| 96 | siCENPB | 45.1 | 18.7 | 36.2 |
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Table 4: Relative Caspase-3/7 Activity Following CENPB Knockdown

Time (Hours) Treatment

Relative
Luminescence
(Fold Change vs.
Control)

Standard Deviation

48 siControl 1.00 0.12

48 siCENPB 1.85 0.21

72 siControl 1.00 0.15

72 siCENPB 3.20 0.35

96 siControl 1.00 0.13

| 96 | siCENPB | 4.50 | 0.48 |

CENPB Signaling and Function in Chromatin
Maintenance
CENP-B is a key player in establishing and maintaining the unique chromatin environment of

the centromere. It acts as a binding platform for other proteins that regulate chromatin state,

thereby influencing centromere function and stability. One critical function is its role in

facilitating the deposition of the histone variant H3.3 via the H3.3-specific chaperone Daxx.[4]

This process is crucial for maintaining the epigenetic integrity of centromeres. Disruption of this

pathway through CENP-B depletion can lead to the loss of heterochromatin marks and

increased chromosomal instability.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824104?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

